Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate
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Overview
Description
Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate is an organic compound belonging to the class of heterocyclic building blocks, specifically furans It is characterized by a furan ring substituted with a bromine atom, a phenylthio group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate typically involves the bromination of a furan derivative followed by the introduction of a phenylthio group. One common method includes:
Bromination: The furan ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Thioether Formation: The brominated furan is then reacted with a thiophenol derivative under basic conditions to introduce the phenylthio group.
Esterification: The final step involves esterification of the carboxylic acid group using methanol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The phenylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic substitution reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for oxidation of the phenylthio group.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the ester group.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Major Products:
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Alcohols: From reduction of the ester group.
Various Substituted Furans: From nucleophilic substitution reactions.
Scientific Research Applications
Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antibacterial, antifungal, or anticancer properties.
Material Science: Used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylthio group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Methyl 4-bromo-5-(phenylthio)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Methyl 4-bromo-5-(phenylthio)pyrrole-2-carboxylate: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness: Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene or pyrrole analogs. The furan ring is more reactive and can participate in a wider range of chemical reactions, making it a versatile building block in organic synthesis.
Biological Activity
Methyl 4-bromo-5-(phenylthio)furan-2-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a bromine atom and a phenylthio group. Its molecular formula is C12H10BrO3S, with a molecular weight of approximately 313.17 g/mol. The unique combination of these functional groups contributes to its distinctive chemical reactivity and biological activity.
Biological Activities
Research indicates that compounds containing furan rings, like this compound, exhibit significant biological activities, including:
- Antimicrobial Properties : Furan derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Cytotoxic Effects : Studies have demonstrated that this compound may induce cytotoxicity in cancer cell lines, making it a candidate for antitumor drug development.
- Enzyme Inhibition : The compound's ability to interact with biological targets, such as enzymes or receptors, indicates its potential role in drug discovery.
The mechanism of action for this compound is likely multifaceted. The phenylthio group enhances the compound's hydrophobic interactions with protein targets, while the bromine atom can engage in halogen bonding, potentially stabilizing interactions with various biomolecules. This dual interaction capability may lead to inhibition or activation of specific biochemical pathways.
Comparative Analysis
To understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 4-bromo-5-(phenylthio)thiophene-2-carboxylate | Thiophene Ring | Contains a thiophene ring instead of a furan ring. |
Methyl 4-bromo-5-(phenylthio)pyrrole-2-carboxylate | Pyrrole Ring | Contains a pyrrole ring instead of a furan ring. |
Methyl 4-bromo-5-(chlorophenyl)furan-2-carboxylate | Chlorophenyl | Substituted with a chlorophenyl group instead. |
The presence of the furan ring in this compound imparts distinct electronic and steric properties compared to its thiophene or pyrrole analogs.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast adenocarcinoma (MCF-7 and MDA-MB-231). These studies suggest that the compound may induce apoptosis through specific signaling pathways.
- Antimicrobial Efficacy : A study assessing the antimicrobial properties revealed that this compound showed activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential as an antimicrobial agent.
- Enzymatic Interaction : Research has indicated that this compound can inhibit specific enzymes involved in cancer progression, suggesting its potential as a lead compound for drug development targeting these pathways.
Properties
Molecular Formula |
C12H9BrO3S |
---|---|
Molecular Weight |
313.17 g/mol |
IUPAC Name |
methyl 4-bromo-5-phenylsulfanylfuran-2-carboxylate |
InChI |
InChI=1S/C12H9BrO3S/c1-15-11(14)10-7-9(13)12(16-10)17-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
ILKTWNURIOWWQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)SC2=CC=CC=C2)Br |
Origin of Product |
United States |
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